4-Methyl-1-(3-sulphonatopropyl)pyridinium
Description
Significance and Emerging Research Landscape of Zwitterionic Pyridinium (B92312) Compounds
The research landscape for these compounds is broad, with applications spanning various disciplines. They are widely investigated as specialty surfactants, where their zwitterionic nature can provide excellent emulsifying and foaming properties, along with mildness, making them suitable for personal care products and detergents. encyclopedia.pub In the realm of materials science, zwitterionic pyridinium compounds are explored as components of ionic liquids and polymer electrolytes due to their thermal stability and ionic conductivity. chinesechemsoc.org Their ability to facilitate ion transport is also being harnessed in the development of advanced battery technologies. chinesechemsoc.org
Furthermore, the functional groups within these molecules can be tailored to create task-specific ionic liquids or catalysts. The sulfonate group, in particular, can act as a Brønsted acid site, enabling their use as catalysts in various organic transformations. The unique solubility characteristics of these zwitterions also make them interesting candidates for use in biphasic catalysis and as stabilizers in nanoparticle synthesis. The inherent antimicrobial properties of some pyridinium salts also drive research into new functionalized zwitterionic derivatives with potential applications in biomedical fields. tandfonline.com
Academic Context and Research Trajectories of 4-Methyl-1-(3-sulphonatopropyl)pyridinium
The academic interest in this compound is largely driven by its identity as a pyridinium sulfobetaine (B10348). The primary route for the synthesis of this and similar compounds is the reaction between the corresponding pyridine (B92270) derivative and a suitable sulfonating agent. In the case of this compound, the most common and direct synthetic pathway involves the quaternization of 4-methylpyridine (B42270) with 1,3-propanesultone. google.comnih.gov This reaction is a nucleophilic ring-opening of the sultone by the nitrogen atom of the pyridine, and it is a well-established method for producing sulfopropyl betaines.
The reaction is typically carried out in an organic solvent, and upon completion, the zwitterionic product often precipitates out of the solution, allowing for straightforward isolation. google.com The purity of the final product is crucial for many of its potential applications, for instance, as an electroplating additive where impurities could adversely affect the quality of the plated metal. chemicalbook.com
Current research trajectories for this compound and its analogues are focused on leveraging their unique properties. One significant area of investigation is their use as additives in electrochemical applications, such as brighteners and leveling agents in nickel plating baths. chemicalbook.com The zwitterionic nature of the molecule is thought to influence the deposition process at the electrode-electrolyte interface.
Furthermore, there is a growing interest in the application of such zwitterionic compounds as functional materials. Their high polarity and ability to form strong intermolecular interactions make them interesting candidates for use in organic synthesis, either as solvents, catalysts, or catalyst supports. The combination of a thermally stable pyridinium core and a functional sulfonate group makes this compound a versatile building block for the design of new functional materials with tailored properties.
Below are interactive data tables summarizing the physicochemical properties of this compound and a general synthetic scheme for pyridinium propane (B168953) sulfonates.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H13NO3S | nih.govnih.gov |
| Molecular Weight | 215.27 g/mol | nih.gov |
| IUPAC Name | 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate | nih.gov |
| CAS Number | 15626-30-9 | nih.gov |
| Appearance | White to Off-White Solid | chemicalbook.com |
| Water Solubility | 240.5 g/L at 25°C (for 3-(1-Pyridinio)-1-propanesulfonate) | chemicalbook.com |
| Melting Point | 275-277 °C (for 3-(1-Pyridinio)-1-propanesulfonate) | chemicalbook.com |
General Synthesis of Pyridinium Propane Sulfonates
| Reactant 1 | Reactant 2 | General Conditions | Product | Reference |
| Pyridine or substituted pyridine | 1,3-Propanesultone | Organic solvent (e.g., dioxane, ethyl acetate), heating | Pyridinium propane sulfonate inner salt | google.comchemicalbook.com |
| Pyridine | 3-chloropropylene followed by reaction with sodium bisulfite | Multi-step process with initiators | Pyridine propane sulfonate | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-9-3-6-10(7-4-9)5-2-8-14(11,12)13/h3-4,6-7H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRTWEBOYWBGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166068 | |
| Record name | 4-Methyl-1-(3-sulphonatopropyl)pyridinium | |
| Source | EPA DSSTox | |
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Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15626-30-9 | |
| Record name | Pyridinium, 4-methyl-1-(3-sulfopropyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15626-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methyl-1-(3-sulfonatopropyl)pyridinium | |
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| Record name | 4-Methyl-1-(3-sulphonatopropyl)pyridinium | |
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| Record name | 4-methyl-1-(3-sulphonatopropyl)pyridinium | |
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| Record name | 4-Methyl-1-(3-sulfonatopropyl)pyridinium | |
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Synthesis Methodologies for 4 Methyl 1 3 Sulphonatopropyl Pyridinium
Conventional Alkylation Routes for Pyyridinium Sulfobetaines
Traditional methods for synthesizing pyridinium (B92312) sulfobetaines, including 4-Methyl-1-(3-sulphonatopropyl)pyridinium, primarily rely on direct alkylation of the pyridine (B92270) nitrogen. These methods are well-established and widely used due to their straightforward reaction pathways.
The most common and direct route to this class of compounds is the reaction of a pyridine derivative with a cyclic alkyl sulfonate ester, known as a sultone. nih.govwikipedia.org Specifically, this compound is typically synthesized by reacting 4-methylpyridine (B42270) (also known as 4-picoline) with 1,3-propanesultone. wikipedia.org
In this reaction, the nucleophilic nitrogen atom of the 4-methylpyridine attacks the terminal carbon atom of the 1,3-propanesultone ring. This nucleophilic attack results in the cleavage of the carbon-oxygen bond, opening the sultone ring and forming a covalent bond between the pyridine nitrogen and the propyl chain. The process simultaneously generates a negatively charged sulfonate group at the terminus of the propyl chain, resulting in the desired zwitterionic pyridinium sulfobetaine (B10348). The reaction is typically carried out by heating the reactants in a suitable solvent or, in some cases, neat.
The general reaction is as follows: 4-Methylpyridine + 1,3-Propanesultone → this compound
While direct reaction with acyclic sulfonic acids like p-toluenesulfonic acid can form pyridinium salts, these are typically simple acid-base adducts (e.g., pyridinium p-toluenesulfonate) rather than the covalently linked alkylsulfonate structure of a sulfobetaine. The use of a sultone is crucial for creating the integrated zwitterionic structure in a single step.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 4-Methylpyridine | 1,3-Propanesultone | This compound | Nucleophilic Ring-Opening Alkylation |
| Pyridine | p-Toluenesulfonic acid | Pyridinium p-toluenesulfonate | Acid-Base Salt Formation |
An alternative conventional approach involves the nucleophilic substitution reaction between 4-methylpyridine and an alkylating agent containing a pre-formed sulfonic acid group, such as 3-chloropropanesulfonic acid. This method follows a standard SN2 mechanism.
The nitrogen atom of 4-methylpyridine acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom in 3-chloropropanesulfonic acid. This results in the displacement of the chloride ion and the formation of the N-C bond, yielding the pyridinium cation.
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry seeks to improve upon traditional methods by employing techniques that enhance reaction rates, increase yields, and allow for the incorporation of these molecules into advanced materials.
The synthesis of pyridinium salts, including sulfobetaines, can be significantly improved using advanced energy sources such as ultrasound irradiation. nih.govmdpi.com Ultrasound-assisted synthesis is recognized as an eco-friendly and efficient alternative to conventional heating. nih.govmdpi.com The method relies on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, which dramatically accelerates the rate of chemical reactions. mdpi.com
When applied to the synthesis of pyridinium-based ionic liquids, sonication has been shown to reduce reaction times from many hours to mere minutes while simultaneously increasing product yields. mdpi.comnih.gov For the synthesis of this compound, applying ultrasound to the mixture of 4-methylpyridine and 1,3-propanesultone can lead to a more rapid and efficient conversion compared to traditional refluxing.
| Method | Typical Reaction Time | Typical Yield | Key Advantage |
|---|---|---|---|
| Conventional Heating (Reflux) | Hours to Days | Moderate to Good | Simple setup |
| Ultrasound-Assisted Synthesis | Minutes to Hours | Good to Excellent | Rapid, energy-efficient, higher yields mdpi.comnih.gov |
The unique zwitterionic nature of this compound makes it a valuable functional moiety for surface modification of materials, leading to the creation of nanocomposites. Immobilization strategies often focus on attaching the pyridinium sulfobetaine to a solid support, such as silica (B1680970) or magnetic nanoparticles. nih.govresearchgate.net
One effective strategy involves building the molecule onto a pre-functionalized nanoparticle surface. This can be achieved through a multi-step process:
Core-Shell Preparation : Start with a core nanoparticle, such as magnetite (Fe₃O₄), and coat it with a silica (SiO₂) shell to provide a stable and easily functionalized surface.
Surface Functionalization : The silica surface is treated with an organosilane, like (3-chloropropyl)trimethoxysilane, to introduce reactive chloropropyl groups.
Quaternization : The chloropropyl-functionalized nanoparticles are then reacted with 4-methylpyridine. The pyridine nitrogen displaces the chloride, covalently attaching the 4-methylpyridinium cation to the nanoparticle surface via a propyl linker.
Sulfonation/Anion Exchange : In the final step, a sulfonate group can be introduced, or more commonly, the chloride counter-ion is exchanged with a sulfonate-containing molecule. An alternative is to use a pre-formed pyridinium sulfonate and immobilize it through non-covalent electrostatic interactions, where a positively charged pyridinium-tagged molecule is attracted to a sulfonate-functionalized support. researchgate.net
This approach allows for the creation of magnetic nanocomposites bearing the this compound moiety, which can be easily manipulated with an external magnetic field.
Advanced Spectroscopic and Structural Analysis of 4 Methyl 1 3 Sulphonatopropyl Pyridinium
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. Based on the structure of 4-methyl-1-(3-sulphonatopropyl)pyridinium, distinct signals are predicted for its proton (¹H) and carbon-13 (¹³C) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show five unique signals corresponding to the different proton environments in the molecule. The positively charged pyridinium (B92312) ring will cause significant deshielding of adjacent protons, shifting their signals downfield. acdlabs.com
Pyridinium Protons: The protons on the pyridinium ring are chemically distinct. The two protons ortho to the nitrogen atom (H-2, H-6) are expected to appear as a doublet at the lowest field, predicted in the δ 8.5–9.0 ppm range, due to the strong electron-withdrawing effect of the adjacent positively charged nitrogen. The two protons meta to the nitrogen (H-3, H-5) would appear as a doublet at a slightly higher field, likely in the δ 7.8–8.2 ppm range.
Propyl Chain Protons: The three methylene (B1212753) groups of the propyl chain will exhibit distinct signals. The methylene group attached to the pyridinium nitrogen (-N⁺-CH₂-) is most deshielded and is predicted to be a triplet around δ 4.5–5.0 ppm. The central methylene group (-CH₂-) would appear as a multiplet (quintet) in the δ 2.2–2.7 ppm range. The methylene group adjacent to the sulfonate group (-CH₂-SO₃⁻) is expected as a triplet around δ 2.8–3.3 ppm.
Methyl Protons: The methyl group attached to the pyridinium ring (-CH₃) is the most shielded, and its signal is anticipated to be a singlet in the δ 2.4–2.7 ppm region.
Predicted ¹H NMR Data for this compound This table is generated based on theoretical predictions and data from analogous structures.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.0 | Doublet | 2H | H-2, H-6 (Pyridinium) |
| ~ 7.8 - 8.2 | Doublet | 2H | H-3, H-5 (Pyridinium) |
| ~ 4.5 - 5.0 | Triplet | 2H | N⁺-CH₂- |
| ~ 2.8 - 3.3 | Triplet | 2H | -CH₂-SO₃⁻ |
| ~ 2.4 - 2.7 | Singlet | 3H | Ar-CH₃ |
| ~ 2.2 - 2.7 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show seven distinct carbon signals, reflecting the molecule's symmetry.
Pyridinium Carbons: The carbon bearing the methyl group (C-4) is expected around δ 160-165 ppm. The ortho carbons (C-2, C-6) are predicted in the δ 145-150 ppm range, and the meta carbons (C-3, C-5) would likely appear around δ 130-135 ppm.
Propyl Chain Carbons: The carbon attached to the nitrogen (N⁺-C) is expected around δ 60-65 ppm. The central carbon is predicted at δ 20-25 ppm, and the carbon adjacent to the sulfonate group (C-SO₃⁻) would be in the δ 50-55 ppm range.
Methyl Carbon: The methyl carbon signal is anticipated at approximately δ 20-25 ppm.
Predicted ¹³C NMR Data for this compound This table is generated based on theoretical predictions.
| Chemical Shift (δ ppm) | Assignment |
| ~ 160 - 165 | C-4 (Pyridinium) |
| ~ 145 - 150 | C-2, C-6 (Pyridinium) |
| ~ 130 - 135 | C-3, C-5 (Pyridinium) |
| ~ 60 - 65 | N⁺-CH₂- |
| ~ 50 - 55 | -CH₂-SO₃⁻ |
| ~ 20 - 25 | -CH₂-CH₂-CH₂- |
| ~ 20 - 25 | Ar-CH₃ |
Infrared (IR) and Raman Spectroscopic Characterization of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.
The key functional groups in this compound are the aromatic pyridinium ring, the aliphatic propyl chain, the methyl group, and the sulfonate group.
Aromatic Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The pyridinium ring C=C and C=N stretching vibrations typically appear in the 1450–1650 cm⁻¹ region.
Aliphatic Vibrations: The C-H stretching modes of the propyl chain and methyl group are anticipated in the 2850–3000 cm⁻¹ range. C-H bending vibrations will appear in the 1350-1470 cm⁻¹ region.
Sulfonate Group Vibrations: The sulfonate group is a strong absorber in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are highly characteristic and are expected to produce strong bands around 1200–1280 cm⁻¹ and 1040–1080 cm⁻¹, respectively. The C-S stretching vibration is expected in the 700–800 cm⁻¹ range.
Raman spectroscopy would also detect these vibrations, with the aromatic ring modes and symmetric sulfonate stretch often showing strong signals.
Predicted IR and Raman Vibrational Frequencies This table is generated based on theoretical predictions and standard correlation charts.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3000 - 3100 | C-H Stretch | Pyridinium Ring |
| 2850 - 3000 | C-H Stretch | Propyl Chain & Methyl |
| 1450 - 1650 | C=C, C=N Stretch | Pyridinium Ring |
| 1350 - 1470 | C-H Bend | Propyl Chain & Methyl |
| 1200 - 1280 | S=O Asymmetric Stretch | Sulfonate |
| 1040 - 1080 | S=O Symmetric Stretch | Sulfonate |
| 700 - 800 | C-S Stretch | Sulfonate |
Mass Spectrometric Analysis for Molecular Confirmation and Purity Assessment
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The molecular formula of this compound is C₉H₁₃NO₃S, corresponding to a monoisotopic mass of 215.0616 Da. nih.gov
For a zwitterionic and non-volatile compound like this, electrospray ionization (ESI) is the most appropriate technique. In ESI-MS, the molecule would likely be observed as a protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 216.0694 in positive ion mode.
Fragmentation of the parent ion would likely proceed through cleavage of the propyl chain. Key predicted fragments could include:
Loss of the sulfonate group as SO₃ (80 Da), leading to a fragment ion at m/z 136, corresponding to the 4-methyl-1-propylpyridinium cation.
Cleavage at the N-C bond of the propyl chain, resulting in a fragment corresponding to the 4-methylpyridinium cation at m/z 94.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its fragments, thereby verifying the compound's identity and assessing its purity with high confidence.
X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination
While a published crystal structure for this compound is not available, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. Such an analysis would provide precise bond lengths, bond angles, and details of intermolecular interactions.
Based on the zwitterionic nature of the molecule, the crystal packing would be dominated by strong electrostatic interactions. Key expected features of the solid-state structure include:
Ionic Interactions: Strong coulombic forces between the positively charged pyridinium nitrogen of one molecule and the negatively charged sulfonate oxygen atoms of neighboring molecules would be the primary packing force, creating a well-ordered, salt-like lattice.
Hydrogen Bonding: Weaker C-H···O hydrogen bonds are anticipated between the protons of the pyridinium ring and the propyl chain and the oxygen atoms of the sulfonate group. These interactions would further stabilize the crystal lattice.
The determination of the unit cell parameters, space group, and atomic coordinates would provide an unambiguous confirmation of the molecular structure and its conformation in the solid state.
Computational and Theoretical Investigations of 4 Methyl 1 3 Sulphonatopropyl Pyridinium
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-methyl-1-(3-sulphonatopropyl)pyridinium. These calculations can provide valuable insights into the molecule's frontier molecular orbitals, charge distribution, and electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For a zwitterionic compound like this compound, the HOMO is expected to be localized primarily on the negatively charged sulphonate group, indicating its propensity to act as an electron donor. Conversely, the LUMO is anticipated to be centered on the positively charged pyridinium (B92312) ring, highlighting its capacity as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity.
Mulliken charge analysis and electrostatic potential (ESP) mapping would further reveal the charge distribution across the molecule. The nitrogen atom of the pyridinium ring would exhibit a significant positive charge, while the oxygen atoms of the sulphonate group would carry substantial negative charges. The ESP map would visually represent these charged regions, identifying sites susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability (sulphonate group) |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability (pyridinium ring) |
| HOMO-LUMO Gap | ~ 5.3 eV | Suggests high kinetic stability |
| Dipole Moment | > 10 D | Reflects the large charge separation in the zwitterionic structure |
Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound in the solution phase, particularly in aqueous environments. These simulations can model the dynamic interactions between the zwitterion and solvent molecules, as well as its aggregation behavior.
In an aqueous solution, the polar water molecules are expected to form distinct hydration shells around the charged moieties of the zwitterion. The positively charged pyridinium ring would be solvated by the oxygen atoms of water, while the negatively charged sulphonate group would interact favorably with the hydrogen atoms of water. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute.
Furthermore, MD simulations can shed light on the potential for intermolecular aggregation. Due to the presence of both positive and negative charges, individual zwitterions can interact with each other through electrostatic forces. At higher concentrations, these interactions could lead to the formation of clusters or even more organized structures. The potential of mean force (PMF) between two or more molecules can be calculated from MD simulations to quantify the energetic favorability of such aggregation.
Table 2: Expected Parameters from Molecular Dynamics Simulations of this compound in Water
| Parameter | Predicted Observation | Insight Provided |
| Radial Distribution Function (g(r)) of water oxygen around pyridinium N | Sharp peak at ~2.8 Å | Strong hydration of the cationic head group |
| Radial Distribution Function (g(r)) of water hydrogen around sulphonate O | Sharp peak at ~1.8 Å | Strong hydration of the anionic tail group |
| Self-Diffusion Coefficient | Lower than a comparable non-ionic molecule | Indicates strong solute-solvent interactions |
| Potential of Mean Force (PMF) between two zwitterions | Shows an energetic minimum at a specific distance | Suggests a tendency for aggregation |
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
DFT studies can be employed to investigate the energetics and mechanisms of potential reactions involving this compound. This includes exploring its stability under different conditions and its reactivity towards various chemical species.
One area of interest would be the investigation of its thermal decomposition pathways. By mapping the potential energy surface, DFT calculations can identify the transition states and activation energies associated with the breaking of chemical bonds, providing insights into the molecule's thermal stability.
Another important application of DFT is in studying the reaction mechanisms with nucleophiles and electrophiles. The calculated electronic structure (as discussed in section 4.1) can predict the most likely sites for reaction. For instance, a strong nucleophile would preferentially attack the electrophilic pyridinium ring, while an electrophile would be drawn to the nucleophilic sulphonate group. DFT calculations can model the entire reaction coordinate, from reactants to products, through the transition state, allowing for the determination of reaction barriers and rate constants.
Computational Modeling of Zwitterionic Character and Intramolecular Interactions
Computational modeling is essential for a detailed understanding of the zwitterionic nature of this compound and the intramolecular interactions that govern its conformation.
The zwitterionic character is a result of the covalent linkage of a cationic pyridinium head group and an anionic sulphonate tail via a propyl chain. Computational models can quantify the degree of charge separation and the resulting dipole moment. The flexibility of the propyl linker allows for a range of possible conformations. DFT calculations can be used to determine the most stable conformer in the gas phase and in solution. In the gas phase, an extended conformation that maximizes the distance between the charged groups might be expected. However, in a polar solvent, a more folded conformation that allows for favorable intramolecular interactions or better solvation might be preferred.
Chemical Reactivity and Interaction Mechanisms of 4 Methyl 1 3 Sulphonatopropyl Pyridinium
Interactions with Other Chemical Species in Solution Phase
In aqueous solutions, 4-Methyl-1-(3-sulphonatopropyl)pyridinium exhibits complex interaction behaviors characteristic of zwitterionic surfactants. The presence of both a cationic pyridinium (B92312) headgroup and an anionic sulfonate tail within the same molecule leads to strong intramolecular and intermolecular electrostatic interactions. These interactions govern its solubility, aggregation behavior, and interactions with other solutes.
The reactivity of the pyridinium ring in this compound is influenced by the electron-withdrawing nature of the quaternary nitrogen, making the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. However, the presence of the bulky and negatively charged sulphonatopropyl group can sterically hinder the approach of nucleophiles and also electrostatically repel anionic nucleophiles. Studies on related pyridinium salts show that their reactivity towards nucleophiles can be tuned by the substituents on the ring and the nature of the nucleophile. nih.gov
The interaction of this compound with other species in solution is also dictated by its zwitterionic character. It can interact with both cations and anions through its sulfonate and pyridinium groups, respectively. This dual interaction capability allows it to associate with a wide range of chemical species, including salts, polar molecules, and other surfactants. The aggregation behavior of this compound in water is expected to be sensitive to the presence of electrolytes, which can screen the electrostatic interactions between the zwitterionic headgroups and influence the critical micelle concentration (CMC) and the size and shape of the aggregates. Research on similar zwitterionic surfactants has shown that the addition of salts can either increase or decrease the CMC depending on the nature of the salt and its concentration. nih.govresearchgate.net
Influence of the Compound on Solvent Properties and Reaction Selectivity
As a zwitterionic solute, this compound can significantly influence the properties of the solvent in which it is dissolved. Its high polarity and charge separation can alter the polarity, viscosity, and dielectric constant of the surrounding medium. nih.gov The presence of this compound can create micro-heterogeneous environments within a solution, with regions of high charge density near the zwitterionic headgroups.
This modification of the solvent environment can, in turn, affect the selectivity of chemical reactions. For reactions sensitive to solvent polarity, the presence of this compound can favor the formation of more polar transition states, thereby altering the reaction pathway and product distribution. While specific studies on the catalytic activity of this compound are limited, pyridinium-based ionic liquids and related compounds have been shown to act as catalysts or catalyst modifiers in various organic reactions. researchgate.net The zwitterionic nature of this compound could offer unique catalytic properties, potentially enabling it to act as a phase-transfer catalyst or to stabilize charged intermediates.
The table below summarizes the potential effects of this compound on solvent properties and reaction outcomes, based on the general behavior of zwitterionic compounds.
| Property Affected | Potential Influence of this compound |
| Solvent Polarity | Increase in local polarity around the zwitterionic headgroups. |
| Viscosity | Potential increase in solution viscosity due to strong intermolecular interactions. |
| Reaction Rate | Acceleration of reactions proceeding through polar transition states. |
| Reaction Selectivity | Alteration of chemo-, regio-, or stereoselectivity in sensitive reactions. |
| Catalysis | Potential to act as a phase-transfer catalyst or a stabilizing agent for catalytic intermediates. |
Interfacial Interactions with Solid Supports and Nanomaterials
The zwitterionic nature of this compound makes it highly surface-active, leading to strong interactions with solid supports and nanomaterials. Its ability to adsorb onto surfaces is driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions.
The pyridinium ring can engage in π-π stacking interactions with aromatic surfaces and cation-π interactions with electron-rich surfaces. The sulfonate group can interact with positively charged sites on a surface through electrostatic attraction. This dual functionality allows for versatile binding to a variety of materials.
Silica (B1680970) nanoparticles, with their high surface area and hydroxylated surface, are a key material for various applications, including catalysis, separation, and drug delivery. The interaction of this compound with silica nanoparticles is of particular interest for modifying the surface properties of these materials and enhancing their performance.
The surface of silica is typically negatively charged at neutral pH due to the deprotonation of silanol (B1196071) groups (Si-OH). The positively charged pyridinium group of this compound can interact strongly with these negatively charged silanolate groups (Si-O⁻) through electrostatic attraction. nih.gov Additionally, the pyridinium ring can interact with the siloxane bridges (Si-O-Si) on the silica surface through cation-π interactions. nih.gov The sulfonate group, being negatively charged, will be oriented away from the negatively charged silica surface, extending into the bulk solution.
This adsorption of this compound onto silica nanoparticles can lead to several performance enhancements:
Improved Dispersibility: The zwitterionic coating can prevent the aggregation of silica nanoparticles in aqueous and polar solvents by providing steric and electrostatic stabilization.
Modified Surface Chemistry: The introduction of both positive and negative charges on the surface can alter the adsorption properties of the nanoparticles for other molecules.
Enhanced Biocompatibility: Zwitterionic surfaces are known for their resistance to non-specific protein adsorption, which can improve the biocompatibility of silica nanoparticles for biomedical applications. acs.org
The table below summarizes the key interactions and potential performance enhancements resulting from the adsorption of this compound on silica nanoparticles.
| Interaction Type | Description | Performance Enhancement |
| Electrostatic Attraction | Interaction between the cationic pyridinium ring and anionic silanolate groups on the silica surface. | Strong anchoring of the molecule to the surface, leading to a stable coating. |
| Cation-π Interaction | Interaction between the pyridinium ring and the siloxane bridges of the silica. | Contributes to the overall adsorption energy and stability of the coating. |
| Hydrogen Bonding | Potential for hydrogen bonding between the pyridinium ring protons and surface silanol groups. | Further stabilizes the adsorbed layer. |
| Zwitterionic Surface | Formation of a surface with both positive and negative charges. | Improved dispersibility in polar solvents and resistance to biofouling. |
Role as a Stabilizing Agent in Formulations, particularly Ionic Liquids
The unique properties of this compound make it a promising candidate as a stabilizing agent in various formulations, most notably in ionic liquids. Ionic liquids (ILs) are salts with melting points below 100 °C and are valued for their low volatility, high thermal stability, and tunable properties. unito.it However, the performance of ILs can be sensitive to impurities and degradation.
The addition of a zwitterionic compound like this compound to an ionic liquid can provide several stabilizing effects. The zwitterionic nature of the molecule allows it to interact with both the cation and the anion of the ionic liquid. nih.govresearchgate.net The pyridinium ring can interact with the anion of the IL through electrostatic and π-anion interactions, while the sulfonate group can interact with the cation of the IL.
These interactions can lead to the formation of a structured microenvironment around the zwitterionic molecule, which can help to:
Sequester Impurities: The zwitterion can trap impurities, such as water or other polar molecules, preventing them from affecting the bulk properties of the ionic liquid.
Inhibit Degradation: By interacting with the ions of the IL, the zwitterion can stabilize them against thermal or chemical degradation.
Modify Physical Properties: The presence of the zwitterion can alter the viscosity, conductivity, and phase behavior of the ionic liquid, allowing for the fine-tuning of its properties for specific applications. nih.gov
Studies on the addition of zwitterionic surfactants to ionic liquids have shown that these additives can significantly alter the aggregation behavior and physicochemical properties of the system. nih.govresearchgate.net While specific data for this compound in ionic liquids is scarce, its structural features strongly suggest its potential as an effective stabilizing and modifying agent in such formulations.
Catalytic Applications of 4 Methyl 1 3 Sulphonatopropyl Pyridinium
Role as an Eco-Friendly Catalyst in Organic Synthesis
4-Methyl-1-(3-sulphonatopropyl)pyridinium and similar pyridinium-based ionic liquids are considered eco-friendly catalysts for several reasons that align with the principles of green chemistry. mdpi.com Their negligible vapor pressure and non-volatile nature significantly reduce air pollution by minimizing the release of volatile organic compounds (VOCs) into the atmosphere. mdpi.com This intrinsic property enhances workplace safety and curtails environmental contamination. The use of such catalysts can lead to synthetic protocols with advantages like efficiency, higher yields, and shorter reaction times under neat (solvent-free) conditions. mdpi.com The development of green synthetic approaches, including the use of ionic liquids, aims to overcome the drawbacks of conventional synthesis, such as the reliance on hazardous solvents and catalysts. mdpi.comnih.govresearchgate.net
Facilitation of Reactions under Mild Conditions
A significant advantage of using pyridinium (B92312) salts like this compound is their ability to catalyze reactions under mild conditions. For instance, pyridinium p-toluenesulfonate (PPTS), a related compound, is known as a mild acid catalyst that is particularly useful when substrates are unstable in the presence of strong acids. nih.gov This allows for chemical transformations to proceed without the need for extreme temperatures, pressures, or highly corrosive reagents. The application of these catalysts can facilitate reactions at or near room temperature, contributing to energy savings and reducing the formation of unwanted byproducts that can occur under harsh conditions. mdpi.com This approach is particularly valuable in the synthesis of complex molecules where sensitive functional groups must be preserved. nih.gov
**6.3. Applications in Specific Organic Transformations
The catalytic activity of this compound is applicable to a range of important organic reactions.
Pyridinium salts are effective in catalyzing alkylation reactions. They can act as reagents in processes that proceed under mild, photocatalyst-free conditions, activated by visible light. rsc.org Mechanistic studies suggest that these reactions can occur via the formation of a charge-transfer complex. rsc.org Another strategy for pyridine (B92270) C-H alkylation involves the use of pyridinium salts to form frustrated Lewis pairs (FLPs) that enable a single-electron transfer (SET) process. nih.gov This method allows for the selective functionalization of a wide array of alcohols and thiols under gentle reaction conditions. nih.gov
The table below summarizes representative conditions for alkylation reactions catalyzed by pyridinium salts.
| Reactants | Catalyst System | Conditions | Product Yield |
| Aldehydes and Amino Acid-Derived Pyridinium Salts | Chiral Amine | Visible Light, No Photocatalyst | High |
| Alcohols/Thiols and Pyridines | Pyridinium Salt / PtBu3 (FLP) | Visible Light Irradiation | Good |
This table presents generalized data from studies on pyridinium salt-catalyzed reactions to illustrate the concept.
In esterification reactions, which typically involve the condensation of a carboxylic acid and an alcohol, this compound can function as a mild Brønsted acid catalyst. nih.govmdpi.com The reaction between carboxylic acids and alcohols is often slow and requires a catalyst. mdpi.com Pyridinium salts provide the necessary acidic environment to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Unlike strong mineral acids, these catalysts are less likely to cause side reactions such as dehydration of sensitive alcohols. nih.gov The use of pyridinium-based catalysts avoids metal contamination in the final product, which is a significant advantage in pharmaceutical manufacturing. nih.gov
The following table shows typical results for esterification catalyzed by a pyridinium salt system.
| Carboxylic Acid | Alcohol | Catalyst System | Temperature | Yield |
| Various | Various | Pyridinium p-toluenesulfonate (PPTS) Analogue | Ambient to Reflux | Up to 99% |
| Propanoic Acid | Methanol | Sulfated Zirconia | 60 °C | High |
| Nicotinic Acid | Normal Butanol | Sulfuric Acid / Pyridine Ester Salt | Reflux | Good |
This table is illustrative of esterification reactions using pyridinium-related catalysts.
Mechanisms of Catalytic Activity of this compound
The catalytic activity of this compound stems from its molecular structure. The pyridinium cation acts as a mild Brønsted acid, capable of donating a proton to activate substrates. In esterification, the catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the attack of the alcohol. nih.govmdpi.com
In alkylation reactions, the mechanism can be more complex. Pyridinium salts can form charge-transfer complexes that are activated by light, leading to radical pathways. rsc.org Alternatively, they can act as Lewis acids in the formation of frustrated Lewis pairs, which then mediate a single-electron transfer to generate alkyl radicals from precursors like alcohols or thiols. nih.gov The presence of the sulfonate group within the same molecule ensures charge neutrality and influences the catalyst's solubility and physical state, which can be leveraged for catalyst separation and recycling.
Recyclability and Sustainability in Catalytic Systems involving the Compound
A key aspect of a green catalyst is its potential for recovery and reuse. Due to its ionic nature and low volatility, this compound is well-suited for recyclable catalytic systems. One effective strategy is the immobilization of the ionic liquid onto a solid support, such as HZSM-5 molecular sieves. researchgate.net This heterogenization allows for easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse in subsequent reaction cycles. Such immobilized catalysts have demonstrated stable performance over multiple uses. researchgate.net Furthermore, in some processes, the catalyst residue remaining after product distillation can be used directly for subsequent reactions, creating a cyclic and highly efficient manufacturing process. google.com The ability to recycle the catalyst not only reduces costs but also minimizes chemical waste, contributing to a more sustainable chemical industry. mdpi.com
Applications of 4 Methyl 1 3 Sulphonatopropyl Pyridinium in Materials Science and Nanotechnology
Development of Recyclable Nanocomposite Ionic Liquids utilizing the Compound
While direct studies on 4-Methyl-1-(3-sulphonatopropyl)pyridinium in recyclable nanocomposites are not extensively documented, the broader class of polymer zwitterions with sulfobetaine (B10348) groups is recognized for its role in stabilizing nanoparticles and forming robust nanocomposite films. nih.gov Functional polymers containing zwitterionic side chains, such as sulfobetaines, serve as effective ligands and host matrices for nanoparticles, like CsPbBr3 perovskite nanoparticles (PNPs). nih.gov
The multidentate interactions afforded by the zwitterionic groups help create excellent dispersion of nanoparticles within a polymer matrix, leading to nanocomposite films with high optical transparency and enhanced stability. nih.gov This stabilization is crucial for preventing the aggregation of nanoparticles and preserving their unique properties. chemicalbook.com The inherent charge balance and strong hydration capacity of zwitterions contribute to the stability of these nanocomposites, particularly in resisting degradation from environmental factors like water. nih.gov This principle suggests the potential for this compound to be incorporated into polymer backbones or used as a surface ligand to develop functional and stable nanocomposite materials.
Integration into Functional Materials for Chemical Transformations
The structural analogue of the title compound, 3-(1-Pyridinio)-1-propanesulfonate (PPS), is utilized as a functional material in chemical catalysis. chemicalbook.comsigmaaldrich.comchemicalbook.com Specifically, it serves as a Brønsted acid task-specific ionic liquid (TSIL), which can act as a catalyst in various chemical transformations. sigmaaldrich.comchemicalbook.com The presence of the sulfonic acid group provides the acidic proton necessary for acid-catalyzed reactions. researchgate.net
Research has demonstrated the use of these pyridinium-based sulfonic acid ionic liquids in several catalytic applications:
Dehydration of Glycerol (B35011): In combination with mineral acids like H₂SO₄ and H₃PO₄, it functions as a catalyst for the dehydration of glycerol to produce acrolein. chemicalbook.comsigmaaldrich.comchemicalbook.com
Esterification: It is used to form sulfonated heteropoly acid salts which act as effective catalysts for the synthesis of esters, such as isoamyl isovalerate. chemicalbook.comsigmaaldrich.comchemicalbook.com
Olefin Metathesis: The compound is involved in the preparation of molybdenum imido alkylidene N-heterocyclic carbene (NHC) catalysts, which are employed in biphasic olefin metathesis reactions. sigmaaldrich.comchemicalbook.com
The acidity of these functionalized ionic liquids is dependent on their constituent anions, which allows for the tuning of their catalytic activity. researchgate.net The integration of the this compound moiety into solid supports or its use as a liquid catalyst provides a pathway for creating functional materials designed for specific chemical processes.
Applications in Electroplating Processes
Pyridinium (B92312) alkyl sulfonate inner salts are well-established additives in the electroplating industry, particularly in nickel plating baths, where they perform a critical function in controlling the quality of the deposited metal layer.
The closely related compound 3-(1-Pyridinio)-1-propanesulfonate (PPS) is widely used as a high-efficiency brightener and leveling agent in Watts bright nickel plating baths. chemicalbook.com Leveling agents are organic additives that modify the electrodeposition process to produce a smoother, brighter, and more uniform metal coating by influencing the current distribution on a microscale.
The primary role of these pyridinium compounds is to adsorb onto the cathode surface, particularly at high-current-density areas (peaks or asperities on the substrate). This adsorption inhibits the rate of nickel deposition at these points, allowing for a relatively faster deposition rate in low-current-density areas (valleys or scratches). The result is a gradual "filling in" of microscopic imperfections on the surface, leading to a leveled and bright finish. mdpi.com
Below is a table summarizing the typical application parameters and effects of pyridinium propyl sulfonate compounds as leveling agents in nickel plating.
| Parameter | Value / Description |
| Compound Class | Pyridinium Alkyl Sulfonate (e.g., PPS) |
| Function | Primary Brightener, Leveling Agent |
| Typical Bath | Watts Bright Nickel Plating Bath |
| Mechanism | Adsorbs on cathode surface, inhibits deposition at high-current-density points, promoting a smoother surface. |
| Resulting Deposit | Bright, leveled, and ductile nickel layer. |
| Co-additives | Often used with saccharin, acetylenic compounds (e.g., BEO, PME), and wetting agents for synergistic effects. mdpi.com |
Surface Modification and Adsorption Studies involving the Compound
The charged nature of the 4-methyl-pyridinium ring and the polar sulfonate group in this compound makes it a candidate for surface modification and adsorption applications, particularly on metallic substrates. Studies on related N-alkyl pyridinium salts have shown their effectiveness as corrosion inhibitors for steel in acidic environments, which is predicated on their ability to adsorb onto the metal surface and form a protective layer. mdpi.comresearchgate.net
The adsorption mechanism for these types of molecules is typically a combination of physical and chemical interactions:
Physisorption: This involves electrostatic interactions between the positively charged pyridinium cation and a negatively charged metal surface (in the presence of adsorbed anions like Cl⁻). mdpi.com
Chemisorption: This involves the sharing of electrons between the π-electrons of the pyridine (B92270) ring and the vacant d-orbitals of the metal atoms, forming a coordinate bond. researchgate.net
The negative values for the standard free energy of adsorption (ΔG°ads) in studies of similar pyridinium compounds (around -32 to -33 kJ mol⁻¹) indicate a spontaneous adsorption process that involves both physisorption and chemisorption. mdpi.com The formation of this adsorbed layer acts as a barrier, hindering the corrosive species from reaching the metal surface. mdpi.comresearchgate.net Scanning electron microscopy (SEM) and atomic force microscopy (AFM) analyses in these studies confirm the formation of a smoother, protected surface in the presence of the pyridinium inhibitor. mdpi.com This body of research provides a strong basis for the expected adsorption behavior of this compound on metallic surfaces for applications ranging from corrosion inhibition to creating functionalized surfaces.
Biochemical and Biomedical Research Applications of 4 Methyl 1 3 Sulphonatopropyl Pyridinium
Investigation as a Potential Drug Target in Oncology Research
Mechanisms of Cell Lysis Induction
The mechanisms by which 4-Methyl-1-(3-sulphonatopropyl)pyridinium might induce cell lysis in cancerous cells have not been specifically elucidated. Generally, cationic compounds like pyridinium (B92312) salts can interact with the negatively charged cell membranes of cancer cells, leading to membrane disruption and subsequent cell death. However, no studies were found that specifically detail this process for this compound.
Interaction with Double-Stranded DNA (dsDNA) and its Implications
The interaction of this compound with double-stranded DNA (dsDNA) is another area lacking specific research. Many compounds with anticancer properties exert their effects by binding to DNA, either through intercalation or groove binding, which can inhibit DNA replication and transcription in cancer cells. While some styryl pyridinium dyes have been shown to interact with DNA, there is no available data to confirm or characterize such interactions for this compound.
Exploration of Antimicrobial Properties
The antimicrobial properties of pyridinium compounds are well-documented, with many exhibiting broad-spectrum activity against various pathogens. These compounds are known to be effective due to their cationic nature, which facilitates interaction with and disruption of microbial cell membranes. However, specific studies on the antimicrobial efficacy and mechanisms of this compound are not present in the current body of scientific literature.
Efficacy against Antibiotic-Resistant Bacterial Strains (e.g., MRSA)
There is a significant interest in developing new antimicrobial agents to combat antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). While other novel pyridinium derivatives have shown promise in this area, there is no specific data available on the efficacy of this compound against MRSA or other resistant strains.
Proposed Mechanisms of Antibacterial Action
The general proposed mechanism for the antibacterial action of pyridinium salts involves the disruption of the bacterial cell envelope. Their cationic heads are attracted to the negatively charged components of bacterial membranes, leading to a loss of membrane integrity and cell lysis. However, without specific studies, it is not possible to detail the precise antibacterial mechanism of this compound.
Role in Enhancing Drug Solubility and Bioavailability in Pharmaceutical Formulations
The physicochemical properties of a drug, particularly its solubility, are crucial for its bioavailability. While the modification of drug molecules to include charged moieties like a sulphonatopropyl pyridinium group could theoretically enhance aqueous solubility, there is no specific research available that investigates the use of this compound for this purpose in pharmaceutical formulations. The potential for this compound to act as an excipient to improve the delivery of poorly soluble drugs remains an unexplored area of research.
Future Research Directions and Translational Potential of 4 Methyl 1 3 Sulphonatopropyl Pyridinium
Exploration of Novel Synthetic Routes and Derivatization
Future research into 4-Methyl-1-(3-sulphonatopropyl)pyridinium is likely to focus on optimizing its synthesis and expanding its chemical diversity through derivatization.
Novel Synthetic Routes: The conventional synthesis of pyridinium (B92312) salts often involves the reaction of a pyridine (B92270) derivative with an alkyl halide. nih.govmdpi.com For this compound, this typically means reacting 4-methylpyridine (B42270) (also known as γ-picoline) with 1,3-propanesultone. While effective, future efforts will likely target greener and more efficient synthetic methodologies. Research into alternative methods such as microwave-assisted or ultrasound-promoted reactions, which have proven effective for other quaternary pyridinium salts, could significantly reduce reaction times and energy consumption. fazos.hrresearchgate.net Another promising avenue is the use of alternative solvent systems, like deep eutectic solvents (DES), to replace volatile organic compounds, aligning the synthesis with the principles of green chemistry. fazos.hr
Derivatization Strategies: The potential for creating derivatives of this compound is vast. Modifications could be targeted at either the pyridinium ring or the sulphonate group to fine-tune the compound's physicochemical properties. For instance, introducing different functional groups onto the pyridine ring could alter its electronic properties, solubility, and steric hindrance. Similarly, converting the sulphonate group into sulphonyl halides or esters would open pathways to a wide range of new derivatives with tailored functionalities for specific applications, such as enhanced detection in analytical chemistry or covalent incorporation into larger molecular frameworks. shimadzu-webapp.eunih.gov
| Proposed Research Direction | Rationale | Potential Impact |
| Microwave/Ultrasound Synthesis | Reduce reaction time and energy usage. | More cost-effective and sustainable production. |
| Deep Eutectic Solvents (DES) | Replace conventional volatile organic solvents. | Greener synthesis with reduced environmental footprint. |
| Ring Functionalization | Modify electronic properties and solubility. | Tailored compounds for specific catalytic or biological roles. |
| Sulphonate Group Conversion | Create reactive intermediates for further synthesis. | Broader library of derivatives for diverse applications. |
Advanced Applications in Diverse Chemical and Biological Systems
The unique zwitterionic nature of this compound—possessing both a cationic pyridinium ring and an anionic sulphonate group—makes it a compelling candidate for various advanced applications.
Catalysis: Sulphonated ionic liquids are known for their Brønsted acidity, which can be harnessed for acid-catalyzed reactions. researchgate.netbit.edu.cn Future studies could systematically evaluate this compound as a recyclable, task-specific catalyst for reactions such as esterification, hydration, and condensation. Its ionic nature may allow for easy separation from reaction products, enhancing its utility in industrial processes. Furthermore, functionalizing the compound could create multifunctional catalysts, for example, by incorporating a coordinating nitrile moiety to improve the retention and recycling of metal nanoparticle catalysts in C-C coupling reactions. acs.org
Electrochemistry: Pyridinium-based ionic liquids are widely investigated as electrolytes in batteries, supercapacitors, and dye-sensitized solar cells due to their ionic conductivity and electrochemical stability. The sulphonate group in this compound could play a crucial role in ion transport mechanisms, making it a target for research into next-generation energy storage and conversion devices.
Biological Systems: Pyridinium salts are known to exhibit a range of biological activities, including antimicrobial properties. mdpi.comjst.go.jp The zwitterionic character of this compound could influence its interaction with biological membranes. Research has shown that combining pyridinium ligands for bactericidal potency with zwitterionic ligands for biocompatibility on gold nanoclusters can effectively kill multidrug-resistant bacteria. nih.govrsc.org This suggests a promising research direction for evaluating the antimicrobial efficacy and biocompatibility of this specific compound, both alone and as a functional component of more complex systems.
Development of Multifunctional Materials Incorporating the Compound
The incorporation of this compound into larger material structures offers a pathway to novel multifunctional materials with tailored properties.
Functional Polymers: The compound can be envisioned as a functional monomer or an additive in polymer synthesis. Its rigid pyridinium ring and ionic nature could be exploited to create polymers with unique optical and liquid-crystalline properties. nih.gov For example, integrating this zwitterion into polymer backbones could lead to the development of novel polyelectrolytes or ionomers. Such materials are highly sought after for applications like anion or proton exchange membranes in fuel cells and water electrolysis, where the ionic groups facilitate ion transport. rsc.org
| Material Type | Potential Role of the Compound | Target Application |
| Ion-Exchange Membranes | Ion-conducting moiety | Fuel cells, water electrolysis, electrodialysis |
| Polymer Nanocomposites | Dispersion and interfacial agent for fillers | High-strength plastics, conductive polymers |
| Liquid Crystals | Mesogen-forming component | Display technologies, optical sensors |
| Antibacterial Surfaces | Covalently bonded antimicrobial agent | Medical devices, food packaging |
Environmental and Green Chemistry Perspectives in Compound Utilization
A critical aspect of future research will be to evaluate and optimize the environmental profile of this compound throughout its lifecycle.
Biodegradability and Ecotoxicity: The environmental fate of pyridinium-based ionic liquids is a subject of ongoing research. Studies have shown that their biodegradability can be highly dependent on the structure, particularly the length of the alkyl side chains, with longer chains sometimes promoting mineralization by microbial communities. nih.govresearchgate.net It is imperative to conduct thorough biodegradability assessments of this compound under various environmental conditions. While some pyridinium salts can be toxic, research also indicates that their biodegradation products may be significantly less harmful, suggesting that environmental persistence is a key factor to mitigate. rsc.org
Alignment with Green Chemistry Principles: Future development should adhere to the 12 Principles of Green Chemistry. This includes not only employing greener synthetic routes as discussed previously but also designing applications that maximize atom economy and energy efficiency while minimizing waste. For instance, using the compound as a recyclable catalyst or in a closed-loop material system would significantly enhance its sustainability credentials. The potential to synthesize pyridinium zwitterions from renewable resources, such as amino acids and furfural, offers a pathway to a more sustainable production cycle. researchgate.net
Challenges and Opportunities in Scaling Up Research and Industrial Applications
Translating the potential of this compound from the laboratory to industrial scale presents both challenges and opportunities.
Challenges:
Cost of Synthesis: A primary barrier for the widespread industrial use of many ionic liquids and specialty zwitterions is their high production cost compared to conventional chemicals and solvents. rsc.orgjscimedcentral.com The starting materials, multi-step syntheses, and purification processes contribute to this expense.
Process Complexity: Scaling up the synthesis requires robust and efficient processes. Challenges include managing reaction conditions, separating the product, and handling any waste streams in an environmentally responsible manner. jscimedcentral.com
Recovery and Recycling: For applications where the compound is used as a solvent or catalyst, developing efficient methods for its recovery and reuse is crucial for economic viability and sustainability. The non-volatile nature of the compound can be an advantage, but effective separation techniques are still required. jscimedcentral.com
Opportunities:
Tunable Properties: The greatest opportunity lies in the "designer" nature of the compound. Its properties can be precisely tuned through derivatization, allowing for the creation of high-value, task-specific chemicals that can outperform existing options in niche applications, thereby justifying a higher cost. rsc.org
High-Performance Applications: The potential for use in high-performance materials, such as advanced membranes, electrolytes for energy storage, and specialty catalysts, represents a significant market opportunity. researchgate.net In these areas, superior performance and longevity can outweigh initial material costs.
Enabling Green Technologies: By serving as a greener solvent, a more efficient catalyst, or a key component in clean energy technologies, the compound can contribute to the broader goal of sustainable industrial processes. This alignment with global sustainability trends can drive investment and adoption.
Future success in scaling up will depend on demonstrating a clear performance advantage in specific applications and developing cost-effective, sustainable, and scalable production methods.
Q & A
How can experimental design be optimized for synthesizing 4-Methyl-1-(3-sulphonatopropyl)pyridinium to enhance yield and purity?
Basic Research Focus
To optimize synthesis, researchers should employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios. For example, elevated temperatures (e.g., 80–100°C) may accelerate sulfonation but risk side reactions, while polar solvents like water or ethanol could stabilize intermediates . A pre-experimental screening using fractional factorial designs can identify critical parameters, followed by response surface methodology (RSM) to refine conditions. Evidence from sulfonated pyridinium derivatives suggests that controlled addition of sulfonating agents (e.g., H₂SO₄) and pH monitoring during neutralization phases reduces byproduct formation .
What analytical techniques are most effective for resolving contradictions in reported physicochemical properties of this compound?
Advanced Research Focus
Discrepancies in properties like solubility or thermal stability often arise from impurities or polymorphic forms. Researchers should combine orthogonal methods:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify residual solvents.
- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, particularly sulfonate group positioning.
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres.
- Dynamic Light Scattering (DLS) : Evaluate aggregation states in aqueous solutions, which may explain variability in reported solubility .
How can computational modeling bridge gaps in understanding the compound’s interaction with biological membranes?
Advanced Research Focus
Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can predict the compound’s partitioning behavior in lipid bilayers. Key parameters include:
- Lipid Headgroup Interactions : Simulate sulfonate group affinity for phosphatidylcholine vs. phosphatidylserine.
- Free Energy Profiles : Calculate Gibbs energy changes during membrane permeation.
- Coarse-Grained Models : Efficiently model long-timescale interactions for industrial applications (e.g., drug delivery systems). Experimental validation via fluorescence anisotropy or surface plasmon resonance (SPR) is critical to reconcile computational predictions with empirical data .
What methodological frameworks are suitable for investigating the compound’s role in membrane separation technologies?
Basic Research Focus
Link experiments to theories like solution-diffusion or pore-flow models. For instance:
- Permeability Studies : Use diffusion cells to measure solute transport rates across polymer membranes doped with the compound.
- Ion-Selectivity Assays : Compare selectivity coefficients (e.g., K⁺ vs. Na⁺) using ion-selective electrodes.
- Theoretical Alignment : Apply Maxwell-Stefan equations to model multicomponent diffusion, accounting for sulfonate group charge density effects .
How can researchers address conflicting reports on the compound’s catalytic activity in redox reactions?
Advanced Research Focus
Contradictions may stem from differing experimental conditions (e.g., pH, co-catalysts). A systematic approach includes:
- Controlled Replication : Reproduce studies under standardized conditions (buffered solutions, inert atmosphere).
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protonated substrates to elucidate mechanisms.
- In Situ Spectroscopy : Use Raman or EPR to detect transient intermediates (e.g., radical species) during catalysis.
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate catalytic efficiency with variables like ionic strength or solvent dielectric constant .
What strategies validate the compound’s stability under non-ambient conditions for fuel cell applications?
Advanced Research Focus
Stability testing requires accelerated aging protocols:
- Thermal Stress : Expose samples to 80–120°C for 100–500 hours, monitoring sulfonate group degradation via FTIR.
- Electrochemical Cycling : Perform cyclic voltammetry (0.1–1.5 V vs. Ag/AgCl) to assess oxidative stability.
- Humidity Chambers : Evaluate hygroscopicity and hydrolysis rates at 90% relative humidity. Cross-reference with computational models (e.g., DFT calculations of bond dissociation energies) to predict failure modes .
How can researchers design experiments to resolve ambiguities in the compound’s role as a phase-transfer catalyst?
Basic Research Focus
Adopt a hybrid theoretical-experimental framework:
- Partition Coefficient LogP : Measure octanol-water distribution to quantify hydrophilicity.
- Interfacial Tension : Use pendant drop tensiometry to assess surfactant-like behavior at oil-water interfaces.
- Kinetic Profiling : Compare reaction rates in biphasic vs. monophasic systems. Theoretical models like the Brønsted-Evans-Polanyi relationship can link interfacial activity to catalytic efficiency .
What methodological approaches are recommended for studying the compound’s environmental fate in aqueous systems?
Advanced Research Focus
Employ tiered assessment:
- Primary Screening : OECD 301 biodegradability tests under aerobic/anaerobic conditions.
- Advanced Modeling : Use EPI Suite or ECOSAR to predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna).
- Field Studies : Deploy passive samplers in wastewater outflows to monitor bioaccumulation potential. Pair with life-cycle analysis (LCA) to evaluate industrial scalability risks .
How can researchers reconcile discrepancies in the compound’s reported pKa values?
Basic Research Focus
Variability arises from solvent effects and measurement techniques. Standardize methods:
- Potentiometric Titration : Use a glass electrode in CO₂-free water, with ionic strength adjusted to 0.1 M (KCl).
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 220–300 nm) at varying pH.
- Computational Validation : Apply COSMO-RS or DFT to predict solvation effects on protonation states. Cross-validate with NMR titration in D₂O to resolve ambiguities .
What experimental designs are optimal for elucidating the compound’s supramolecular assembly mechanisms?
Advanced Research Focus
Combine scattering and microscopy techniques:
- Small-Angle X-ray Scattering (SAXS) : Resolve aggregate size distributions in real-time.
- Cryo-TEM : Visualize micelle or vesicle formation pathways.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with counterions (e.g., Ca²⁺). Theoretical frameworks like DLVO theory can explain colloidal stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
